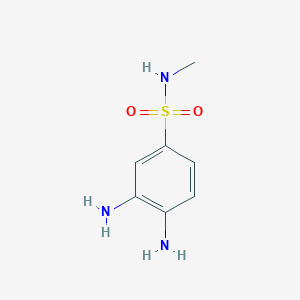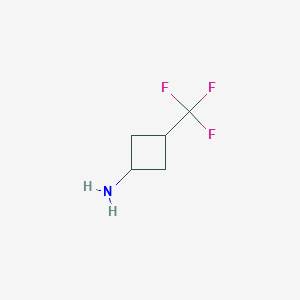
3-(Trifluoromethyl)cyclobutan-1-amine
Descripción general
Descripción
“3-(Trifluoromethyl)cyclobutan-1-amine” is a chemical compound with the CAS Number: 1803601-06-0 . It has a molecular weight of 175.58 . The IUPAC name for this compound is this compound hydrochloride .
Synthesis Analysis
The synthesis of trifluoromethylated compounds is a significant area of research due to the importance of the CF3 group . A scalable and operationally simple trifluoromethylation reaction using pyridine N-oxide and photoredox catalysis has been reported . This process involves the use of trifluoroacetic anhydride to affect a facile decarboxylation to the CF3 radical .Molecular Structure Analysis
The InChI code for “this compound” is1S/C5H8F3N.ClH/c6-5(7,8)3-1-4(9)2-3;/h3-4H,1-2,9H2;1H . The Canonical SMILES structure is C1C(CC1N)C(F)(F)F.Cl . Chemical Reactions Analysis
Trifluoromethylated compounds are known to increase extracellular monoamine concentrations in the brain, thereby enhancing cell-to-cell monoamine signaling . The exact chemical reactions involving “this compound” are not specified in the search results.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . .Aplicaciones Científicas De Investigación
Synthesis of Trifluoromethyl-Substituted Analogues
Trifluoromethyl-substituted analogues of 1-amino-cyclobutane-1-carboxylic acid have been synthesized using 1,3-dibromoacetone dimethyl ketal. The synthesis involves transforming the acid moiety into a trifluoromethyl group, highlighting the utility of 3-(Trifluoromethyl)cyclobutan-1-amine in organic synthesis (Radchenko et al., 2009).
Hydroamination of Strained Trisubstituted Alkenes
Amine-substituted cyclobutanes, including those with trifluoromethyl groups, are vital in synthesizing biologically active compounds. A study describes the diastereo- and enantioselective synthesis of various types of polysubstituted aminocyclobutanes via CuH-catalyzed hydroamination, emphasizing their high reactivity and selectivity (Feng et al., 2019).
Stereocontrolled Synthesis of Functionalized Cyclobutanes
The stereocontrolled synthesis of tri-functionalized cyclobutane scaffolds, including those with an amine group, has been achieved. This demonstrates the versatility of this compound in creating diverse chemical structures with specific stereochemistry (Chang et al., 2019).
Visible Light-Induced Synthesis of Trifluoromethylated Cyclobutanes
A visible light-induced method for synthesizing trifluoromethylated cyclobutane scaffolds has been developed. This method utilizes [2+2]-photocycloaddition and water-assisted hydrodebromination, showcasing an innovative approach to incorporating trifluoromethyl groups into cyclobutane structures (Hu et al., 2023).
Mecanismo De Acción
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propiedades
IUPAC Name |
3-(trifluoromethyl)cyclobutan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3N/c6-5(7,8)3-1-4(9)2-3/h3-4H,1-2,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHSTECNTRJFSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201295462 | |
| Record name | 3-(Trifluoromethyl)cyclobutanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201295462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1258651-99-8 | |
| Record name | 3-(Trifluoromethyl)cyclobutanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1258651-99-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Trifluoromethyl)cyclobutanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201295462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




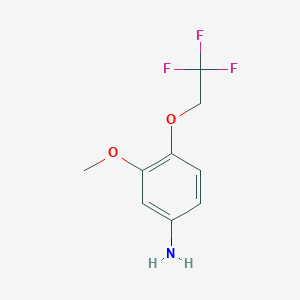


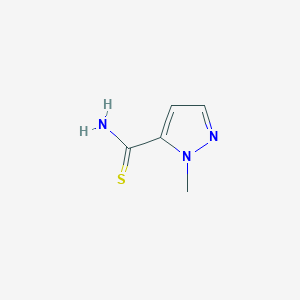
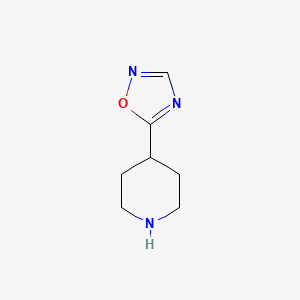

![4-Chloro-1-ethyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B3046486.png)
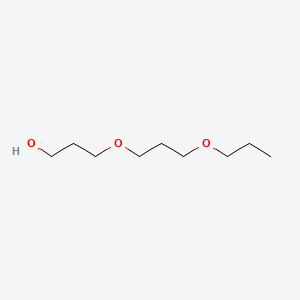
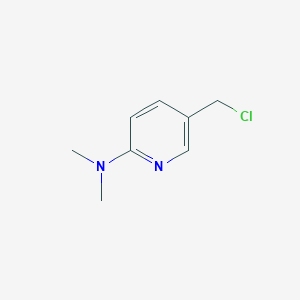
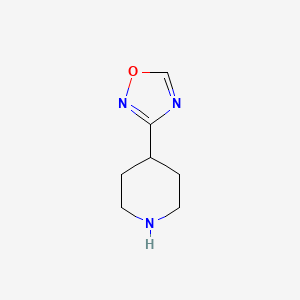
![Tert-butyl 7-amino-5-azabicyclo[4.1.0]heptane-5-carboxylate](/img/structure/B3046493.png)
